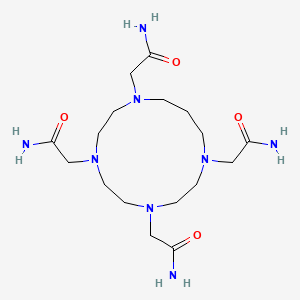
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as DMPSA, is a sulfonamide derivative that has been widely studied for its potential applications in the field of medicinal chemistry. DMPSA is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in a wide range of physiological processes, including acid-base balance, ion transport, and respiration.
Wirkmechanismus
DMPSA inhibits N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes by binding to the active site of the enzyme and blocking the catalytic activity of the enzyme. N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes are involved in the reversible hydration of carbon dioxide, which is a key step in many physiological processes. By inhibiting N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes, DMPSA disrupts these processes and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
DMPSA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, which may make it a promising candidate for the treatment of this disease. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPSA has several advantages as a research tool. It is a potent inhibitor of N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes and has been extensively studied for its potential applications in the field of medicinal chemistry. However, it also has some limitations. It can be toxic at high concentrations, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on DMPSA. One area of research is the development of more potent and selective N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide inhibitors. Another area of research is the development of DMPSA derivatives with improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. DMPSA may also be explored as a potential therapeutic agent for a variety of diseases, including glaucoma, epilepsy, and cancer. Finally, DMPSA may be explored as a tool for studying the role of N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes in physiological processes.
Wissenschaftliche Forschungsanwendungen
DMPSA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a wide range of N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes, including N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide I, II, IV, and IX. N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide inhibitors have been explored as potential therapeutic agents for a variety of diseases, including glaucoma, epilepsy, and cancer. DMPSA has also been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-6-19(7-2)25(22,23)16-12(3)18-20(13(16)4)17(21)14-10-8-9-11-15(14)24-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAPWZGSCXYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)
![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3201683.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3201686.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3201691.png)
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole](/img/structure/B3201692.png)


![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)




